3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with a pyrrolidine moiety, contributing to its potential pharmacological properties.
This compound is typically synthesized in laboratory settings and is classified under organic compounds with potential applications in drug development, particularly as a scaffold for creating novel therapeutic agents. The molecular formula for 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is , and its molecular weight is approximately 207.32 g/mol.
The synthesis of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves several key steps:
The molecular structure of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole can be represented by its canonical SMILES notation: CCC1(CNCC1C2=NN(C=C2)CC)C. The structural details include:
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions:
The mechanism of action for 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity:
The physical and chemical properties of 3-(4-Ethyl-4-methylpyrrolidin-3-y)-1-methylpyrazole include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties indicate that the compound is likely to exhibit good solubility in organic solvents, which is advantageous for various applications in synthesis and biological assays .
The applications of 3-(4-Ethyl-4-methylpyrrolidin-3-y)-1-methylpyrazole span several fields:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4